![molecular formula C20H41N5O7 B013991 Gentamicin C2a CAS No. 59751-72-3](/img/structure/B13991.png)
Gentamicin C2a
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of gentamicin C2a involves microbial biosynthesis pathways that have been optimized over decades. Strain improvement techniques such as UV and chemical mutagenesis have been employed to enhance the production efficiency of Micromonospora strains. The biosynthesis of this compound is influenced by various nutritional and environmental parameters, and its production is a subject of ongoing research aiming to increase yield and efficiency through biotechnological advancements (Kumar, Himabindu, & Jetty, 2008).
Wissenschaftliche Forschungsanwendungen
Pharmakokinetik bei gesunden und infizierten Ferkeln
Gentamicin, ein Aminoglykosid-Antibiotikum, ist eine Mischung aus therapeutisch aktiven C1-, C1a-, C2- und anderen Nebenkomponenten. Es wird seit Jahrzehnten bei Schweinen und anderen Tierarten eingesetzt . Eine Studie untersuchte die Pharmakokinetik von Gentamicin nach einer Einzeldosis intramuskulär bei gesunden Ferkeln und Ferkeln, die intranasal mit Actinobacillus pleuropneumoniae und Pasteurella multocida koinfiziert waren . Es wurde festgestellt, dass die Gentamicin-Exposition bei den infizierten Ferkeln niedriger war als bei den gesunden Ferkeln .
Pharmakokinetik bei Neugeborenen
Gentamicin ist ein häufig verwendetes Antibiotikum bei Neugeborenen . Seine Bestandteile C1, C1a, C2, C2a und C2b können unterschiedliches nephrotoxisches Potenzial haben . Eine Studie zielte darauf ab, die Pharmakokinetik und das nephrotoxische Potenzial von Gentamicin-Komponenten in einem gemeinsamen Modell bei Neugeborenen zu beschreiben . Die Clearance von C1 wurde als geringer als die Clearances von C1a und C2/C2a/C2b festgestellt .
Nephrotoxiches Potenzial bei Neugeborenen
Eine Studie bewertete das nephrotoxische Potenzial von Gesamtgentamicin, C1, C1a und C2/C2a/C2b durch Simulationen . Die Abnahme der glomerulären Filtrationsrate im Fall einer einmal täglichen Dosierung von 4 mg/kg/Tag wurde für C2/C2a/C2b als am größten befunden, gefolgt von Gesamtgentamicin, C1a und C1 .
Hemmung der Proteinsynthese
Gentamicin C2a hat, wie andere Aminoglykoside, die Fähigkeit, die Proteinsynthese in bakteriellen Ribosomen zu hemmen
Wirkmechanismus
Target of Action
Gentamicin C2a, like other aminoglycosides, primarily targets bacterial ribosomes . These ribosomes are essential for protein synthesis in bacteria, making them an effective target for antibiotics like this compound .
Mode of Action
This compound interacts with the bacterial ribosome, disrupting protein synthesis . This disruption occurs because this compound binds to the ribosome, causing misreading of the genetic code and premature termination of protein synthesis . This ultimately leads to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the bacterial ribosome, this compound disrupts this pathway, leading to the production of faulty proteins and ultimately, bacterial cell death .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound is well absorbed following intramuscular administration . It is distributed widely in the body, and it is primarily excreted unchanged in the urine . The clearance of this compound is smaller than that of other gentamicin components, and it exhibits a two-compartment model best described by its pharmacokinetics .
Result of Action
The primary result of this compound’s action is the death of bacterial cells . By disrupting protein synthesis, this compound causes the production of faulty proteins within the bacterial cell . These faulty proteins can interfere with various cellular processes, leading to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, sub-inhibitory concentrations of gentamicin in the environment can select for antibiotic resistance . This suggests that the concentration of this compound in the environment can influence its efficacy and the development of resistance .
Safety and Hazards
Zukünftige Richtungen
While gentamicin C2a is a commonly used antibiotic, its components may have different nephrotoxic potential. Future research could focus on describing the pharmacokinetics and nephrotoxic potential of gentamicin components in neonates . Additionally, optimizing gentamicin dosing in different pediatric age groups using population pharmacokinetics and Monte Carlo simulation could be a future direction .
Eigenschaften
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9+,10-,11+,12-,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFIWSHGXVLULG-BSBKYKEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208485 | |
Record name | Gentamicin C2a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59751-72-3 | |
Record name | Gentamicin C2a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GENTAMICIN C2A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD54726063 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is gentamicin C2a biosynthesized, and how does this process differ from the production of its epimer, gentamicin C2?
A1: this compound and C2 are epimers, meaning they differ in the spatial arrangement of atoms around a single carbon atom. Research indicates that both compounds share a common biosynthetic pathway, diverging only in the final steps involving the chirality of the amine group at the C-6' position. []
Q2: How do different Micromonospora strains utilize sisomicin in their biosynthetic pathways, and what does this tell us about the diversity of aminoglycoside biosynthesis?
A2: Research has unveiled intriguing differences in how various Micromonospora strains utilize sisomicin, a related aminoglycoside. Micromonospora sagamiensis, a known producer of gentamicin C1a and sagamicin, exhibits the ability to transform sisomicin into these compounds. [] This transformation involves a crucial (4', 5')-reduction step, followed by 6'-N-methylation. Interestingly, M. sagamiensis does not produce detectable levels of antibiotic G-52 (6'-N-methylsisomicin) during this process. []
Q3: Can microorganisms degrade gentamicin, and what implications does this have for environmental contamination?
A3: Research has demonstrated the ability of bacterial consortia, specifically AMQD4, to degrade gentamicin in both synthetic media and raw gentamicin sewage. [] This finding has significant implications for understanding the fate and persistence of gentamicin in the environment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.